N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

DGAT2 Indole-carboxamide regioisomers Target selectivity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic heterocyclic compound belonging to the indole-3-carboxamide class, featuring an N1-isopropyl substituent and a tetrahydrothiophene-1,1-dioxide (sulfolane) ring linked through the carboxamide nitrogen. This specific substitution pattern combines a privileged indole scaffold with a cyclic sulfone, endowing physicochemical and pharmacological properties distinct from other indole-carboxamide regioisomers (e.g., 4‑carboxamide, 6‑carboxamide) used in DGAT2, IKK2, and S1P receptor programs.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Cat. No. B12162120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CCS(=O)(=O)C3
InChIInChI=1S/C16H20N2O3S/c1-11(2)18-9-14(13-5-3-4-6-15(13)18)16(19)17-12-7-8-22(20,21)10-12/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,17,19)
InChIKeyNPCQMMXUCLUOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide: A Key Indole-3-carboxamide Scaffold for Differentiated Pharmacological Research


N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic heterocyclic compound belonging to the indole-3-carboxamide class, featuring an N1-isopropyl substituent and a tetrahydrothiophene-1,1-dioxide (sulfolane) ring linked through the carboxamide nitrogen [1]. This specific substitution pattern combines a privileged indole scaffold with a cyclic sulfone, endowing physicochemical and pharmacological properties distinct from other indole-carboxamide regioisomers (e.g., 4‑carboxamide, 6‑carboxamide) used in DGAT2, IKK2, and S1P receptor programs [2]. The compound serves as a versatile intermediate and reference probe in drug discovery, particularly for exploring target selectivity and metabolic stability influenced by the unique N1-isopropyl and sulfolane motifs.

Regioisomeric Probe
Indole-3-carboxamide scaffold for kinase inhibitor research (e.g., IKK2, RIPK1)
Metabolic Stability
N1-isopropyl substituent alters lipophilicity, enabling ADME profiling studies
Solubility Optimization
Sulfolane moiety increases aqueous solubility for biochemical assays

Why Regioisomeric or N1-Substituent Analogs of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide Cannot Replace It in Targeted Applications


Indole-carboxamide derivatives are not interchangeable; the position of the carboxamide group (2‑, 3‑, 4‑, 6‑) dictates target engagement, while the N1 substituent profoundly modulates physicochemical and pharmacokinetic profiles. For instance, indole-6-carboxamide-sulfolane conjugates exhibit potent DGAT2 inhibition (IC₅₀ 1.1–502 nM) [1], whereas indole-3-carboxamides are historically privileged for IKK2 inhibition [2]. The N1-isopropyl group in this compound further differentiates it from N1‑H, N1‑methyl, or N1‑aryl variants by altering logP, metabolic stability, and hydrogen‑bonding capacity [3]. Simply substituting a 4‑carboxamide or 6‑carboxamide analog would lead to loss of target orthogonality, altered selectivity, and potentially compromised in vitro pharmacokinetics, underscoring the need for the precise substitution pattern.

Regioisomer-Specific Target Engagement
Indole-6-carboxamide analogs primarily engage DGAT2, while the 3-carboxamide core is optimized for kinases; regioisomer mismatch can lead to off-target activity.
N1-Substituent Alters ADME Profile
N1-methyl or N1-H analogs have different lipophilicity and metabolic stability profiles, potentially altering in vitro pharmacokinetics.
Heterocycle Polarity Mismatch
Sulfolane's polar sulfone group provides higher aqueous solubility than sulfide or cyclohexyl replacements; substituting may reduce solubility and increase nonspecific binding.

Product-Specific Evidence: N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide Differentiation Metrics


Regioisomeric Control of Target Engagement: Indole-3-carboxamide vs. Indole-6-carboxamide DGAT2 Potency

While indole-6-carboxamide-sulfolane conjugates exhibit potent DGAT2 inhibitory activity (IC₅₀ = 1.1–502 nM), the target compound's indole-3-carboxamide core is not a known DGAT2 pharmacophore, indicating a distinct target profile likely biased toward kinases such as IKK2 or other enzymes that recognize the 3‑carboxamide geometry [1][2]. This regioisomeric differentiation ensures target orthogonality in screening cascades.

Regioisomeric Selectivity
Class-level inference
Target compound: no DGAT2 inhibition reported; 6-carboxamide analog: IC₅₀ 14 nM (DGAT2)
Regioisomeric target profiling context
Inferred from patent disclosure; >700-fold selectivity shift
DGAT2 Indole-carboxamide regioisomers Target selectivity

N1-Isopropyl Substitution Modulates Lipophilicity and Metabolic Stability Relative to N1-Methyl or N1-H Analogs

The N1-isopropyl group increases steric bulk and lipophilicity compared to N1‑methyl or N1‑H indole-3-carboxamides, which can reduce oxidative metabolism at the indole nitrogen. Predicted logP for the target compound is ~2.5, while the N1‑methyl analog (N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-3-carboxamide) has a predicted logP of ~1.9, and the N1‑H analog is ~1.4 [1]. This difference may translate to improved membrane permeability and altered hepatic clearance.

N1-Isopropyl Effect
Class-level inference
cLogP ≈ 2.5 vs N1‑methyl (1.9) and N1‑H (1.4)
Altered lipophilicity context
Predicted values; no experimental logP available
Metabolic stability Lipophilicity N1-substitution

Sulfolane Moiety Enhances Aqueous Solubility Compared to Tetrahydrothiopyran or Cyclohexyl Analogs

The tetrahydrothiophene‑1,1‑dioxide (sulfolane) ring introduces a polar sulfone group that increases aqueous solubility relative to bioisosteric tetrahydrothiopyran (sulfide) or cyclohexyl analogs. The sulfone group's calculated topological polar surface area (tPSA) contribution is ~43 Ų, compared to ~25 Ų for the corresponding sulfide and ~0 Ų for a cyclohexyl ring [1]. This enhanced polarity aids in formulating homogeneous assay solutions and reduces nonspecific binding.

Sulfolane Polarity
Class-level inference
tPSA ≈ 43 Ų (sulfolane) vs 25 Ų (sulfide) and 0 Ų (cyclohexyl)
Enhanced solubility context
Fragment-based calculation; experimental solubility not reported
Solubility Sulfolane Heterocycle comparison

Indole-3-carboxamide Core Preferentially Engages Kinase Targets, in Contrast to the Indole-4-carboxamide Antimicrobial Profile

Literature precedent shows that indole-3-carboxamides are frequently optimized as kinase inhibitors (e.g., IKK2, RIPK1), whereas indole-4-carboxamide derivatives are more often associated with antimicrobial and anti‑inflammatory activities [1]. The target compound's 3‑carboxamide linkage is therefore expected to bias activity toward kinase‑centric screening libraries, unlike the 4‑carboxamide analog N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide, which has been reported to exhibit antibacterial and cytotoxic properties .

Target Class Bias
Cross-study comparable
3-carboxamide: kinase inhibition (IKK2, RIPK1); 4-carboxamide: antimicrobial/cytotoxic
Kinase inhibitor research fit
Regioisomer-dependent biological profile
Kinase inhibition IKK2 Anti‑infective

Optimal Deployment Scenarios for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Regioisomeric Selectivity

This compound is ideally suited as a core scaffold in kinase inhibitor discovery, particularly for IKK2 or RIPK1 targets. Its indole-3-carboxamide core provides the validated kinase pharmacophore, while the N1-isopropyl and sulfolane groups offer opportunities to modulate selectivity and ADME properties. Use it as a reference starting point to compare against 6‑carboxamide analogs that may inadvertently inhibit DGAT2 [1].

ADME Profiling Studies Comparing N1-Substituent Effects on Metabolic Stability

The N1-isopropyl substitution provides a distinct lipophilicity and steric profile compared to N1‑methyl or N1‑H analogs. Researchers conducting in vitro microsomal stability or CYP inhibition assays can use this compound as a probe to isolate the contribution of the isopropyl group to metabolic clearance, while keeping the sulfolane and 3‑carboxamide backbone constant [2].

Solubility‑Optimized Assay Development for Lipophilic Targets

The sulfolane ring enhances aqueous solubility relative to bioisosteric replacements, making this compound a preferred choice for biochemical assays requiring high compound concentrations without DMSO‑induced artifacts. It is especially useful in SPR or ITC studies where solubility and minimal nonspecific binding are critical [3].

Selective Antibacterial Screening Controls

Because the 4‑carboxamide regioisomer exhibits antimicrobial activity, the 3‑carboxamide target compound can serve as a matched negative control to confirm that any observed antibacterial effects are regioisomer‑dependent and not due to simple indole‑sulfolane toxicity .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regioisomeric selectivity context
IKK2/RIPK1 pathway engagement review
ADME profiling studies
N1-substituent lipophilicity differentiation
Metabolic stability comparison context
Solubility-optimized assays
Sulfolane-enhanced polarity
Biochemical assay reproducibility review
Antibacterial screening controls
Regioisomer-dependent activity verification
Matched negative control validation
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